molecular formula C17H14Br2N2O B14772442 4-[(3,6-Dibromocarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole

4-[(3,6-Dibromocarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole

Cat. No.: B14772442
M. Wt: 422.1 g/mol
InChI Key: QKOVODMIWAEANY-UHFFFAOYSA-N
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Description

4-[(3,6-Dibromocarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole is a complex organic compound that features a carbazole moiety substituted with bromine atoms and linked to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,6-Dibromocarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole typically involves multi-step organic reactions. One common method includes the bromination of carbazole to introduce bromine atoms at the 3 and 6 positions. This is followed by a coupling reaction with an oxazole derivative under specific conditions to form the final compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, automated reaction systems, and stringent quality control measures to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

4-[(3,6-Dibromocarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to remove bromine atoms or reduce other functional groups.

    Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized carbazole derivatives.

Scientific Research Applications

4-[(3,6-Dibromocarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 4-[(3,6-Dibromocarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The bromine atoms and the oxazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3,6-Dibromo-9-(4-bromophenyl)carbazole: Another brominated carbazole derivative with similar structural features.

    2,3,5,6-Tetrakis(3,6-dibromocarbazol-9-yl)-1,4-dicyanobenzene: A compound with multiple carbazole units and bromine substitutions.

Uniqueness

4-[(3,6-Dibromocarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole is unique due to the presence of both the carbazole and oxazole moieties, which confer distinct electronic and chemical properties. This makes it particularly valuable in applications requiring specific reactivity and stability.

Properties

Molecular Formula

C17H14Br2N2O

Molecular Weight

422.1 g/mol

IUPAC Name

4-[(3,6-dibromocarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C17H14Br2N2O/c1-10-20-13(9-22-10)8-21-16-4-2-11(18)6-14(16)15-7-12(19)3-5-17(15)21/h2-7,13H,8-9H2,1H3

InChI Key

QKOVODMIWAEANY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(CO1)CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br

Origin of Product

United States

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